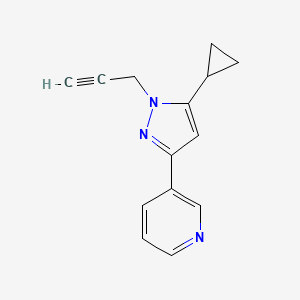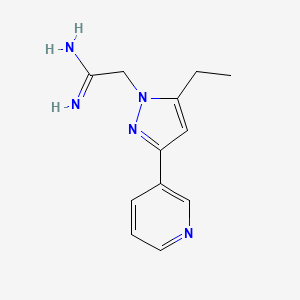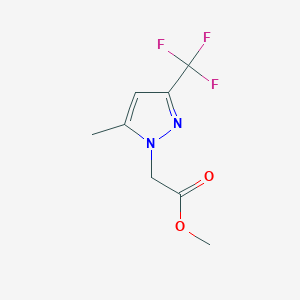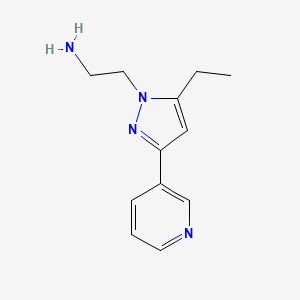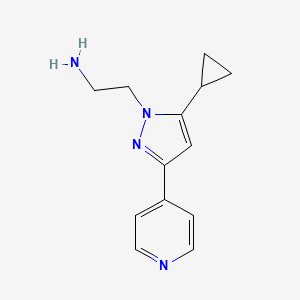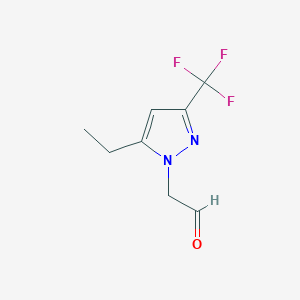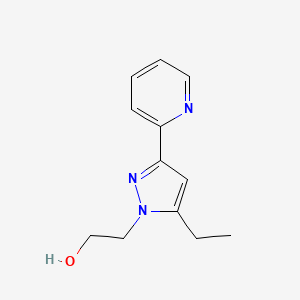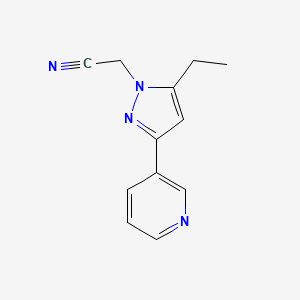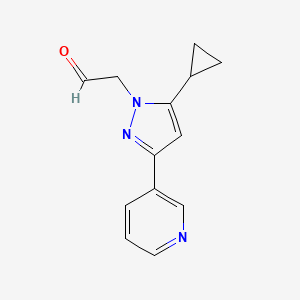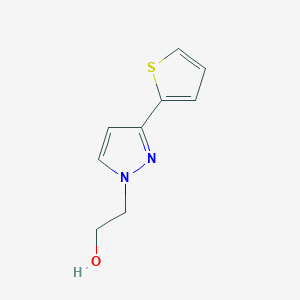
2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethan-1-ol
Vue d'ensemble
Description
“2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethan-1-ol” is a complex organic compound. It contains a thiophene ring, which is a five-membered heteroaromatic compound containing a sulfur atom . Thiophene derivatives have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .
Applications De Recherche Scientifique
Synthesis of Pyrazole Derivatives
Pyrazole derivatives, including compounds like "2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethan-1-ol", are synthesized through various methods such as condensation followed by cyclization. These compounds are recognized for their widespread biological activities, including anticancer, analgesic, anti-inflammatory, antimicrobial, antiviral, anticonvulsant, antihistaminic, and anti-HIV properties. The versatility of pyrazole compounds as synthons in organic synthesis underscores their importance in both combinatorial and medicinal chemistry (Dar & Shamsuzzaman, 2015).
Application in Cytochrome P450 Inhibition
The inhibition of Cytochrome P450 enzymes by specific inhibitors, including those with pyrazole moieties, plays a critical role in studying drug–drug interactions. These inhibitors are essential in understanding the metabolism of various pharmaceuticals and in predicting potential interactions when multiple drugs are coadministered (Khojasteh et al., 2011).
Antifungal Applications
Compounds with pyrazole moieties have been tested for their efficacy against fungal pathogens, such as Fusarium oxysporum, highlighting their potential in agricultural and antifungal applications. These compounds exhibit specific pharmacophore sites that contribute to their antifungal activity, offering insights into the design of new biological agents (Kaddouri et al., 2022).
Thiophene Derivatives in Drug Design
Thiophene derivatives are noted for their therapeutic properties across a broad spectrum of biological test systems. The modification of thiophene moieties and their integration into various molecular structures can lead to compounds with diverse therapeutic effects, demonstrating the structural versatility and potential of thiophene in drug design (Drehsen & Engel, 1983).
Mécanisme D'action
Target of Action
Thiophene derivatives have been reported to possess a wide range of therapeutic properties .
Mode of Action
It’s known that thiophene derivatives can interact with various biological targets, leading to changes in cellular function .
Biochemical Pathways
Thiophene derivatives have been associated with a variety of physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Pharmacokinetics
It’s known that the compound is slightly soluble in water , which may influence its bioavailability.
Result of Action
Thiophene derivatives have been reported to exhibit a wide range of therapeutic properties .
Action Environment
Environmental factors such as temperature and pH can influence the action, efficacy, and stability of 2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethan-1-ol. For instance, it’s recommended to store the compound below +30°C .
Analyse Biochimique
Biochemical Properties
2-(3-(Thiophen-2-yl)-1H-pyrazol-1-yl)ethan-1-ol plays a significant role in biochemical reactions due to its unique structure. This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances . The interaction with these enzymes can lead to either inhibition or activation, affecting the metabolic pathways of other compounds. Additionally, this compound may bind to specific receptors or proteins, altering their function and leading to various biochemical effects.
Cellular Effects
The effects of this compound on cells are diverse and depend on the cell type and concentration of the compound. In certain cell lines, this compound has been shown to influence cell signaling pathways, such as the MAPK/ERK pathway, which is involved in cell growth and differentiation . Additionally, it can affect gene expression by modulating transcription factors, leading to changes in cellular metabolism and function. For example, this compound has been reported to induce apoptosis in cancer cells by activating pro-apoptotic genes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism is the binding to specific biomolecules, such as enzymes or receptors, which can lead to inhibition or activation of their activity . For instance, the compound may inhibit the activity of certain kinases, thereby affecting downstream signaling pathways. Additionally, this compound can modulate gene expression by interacting with transcription factors or epigenetic regulators, leading to changes in the expression of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability of the compound is a crucial factor, as it can degrade under certain conditions, leading to a decrease in its efficacy . Long-term studies have shown that prolonged exposure to this compound can result in adaptive cellular responses, such as upregulation of detoxifying enzymes or changes in cellular metabolism . These temporal effects are important to consider when designing experiments and interpreting results.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with dosage. At low doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activity . At higher doses, it can lead to toxic effects, including liver damage or neurotoxicity . It is essential to determine the optimal dosage that maximizes the beneficial effects while minimizing adverse effects. Studies have also identified threshold effects, where a certain concentration is required to achieve a significant biological response .
Metabolic Pathways
This compound is involved in various metabolic pathways. It is metabolized primarily by cytochrome P450 enzymes, leading to the formation of metabolites that can be further processed or excreted . The compound may also influence metabolic flux by altering the activity of key enzymes in pathways such as glycolysis or the citric acid cycle . These changes can affect the levels of metabolites and overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . For example, the compound may be transported across cell membranes by organic anion transporters or bind to plasma proteins, affecting its bioavailability and distribution . The localization and accumulation of the compound in specific tissues can influence its biological effects and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific cellular compartments, such as the nucleus or mitochondria, by targeting signals or post-translational modifications . This localization can affect its interactions with biomolecules and its overall efficacy. For instance, if the compound accumulates in the mitochondria, it may influence mitochondrial function and energy production .
Propriétés
IUPAC Name |
2-(3-thiophen-2-ylpyrazol-1-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2OS/c12-6-5-11-4-3-8(10-11)9-2-1-7-13-9/h1-4,7,12H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSHMAEUQVMYKBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NN(C=C2)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



